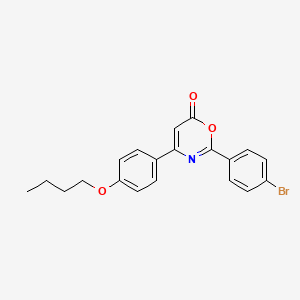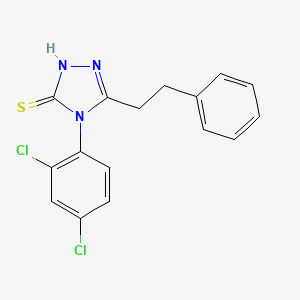![molecular formula C15H14F8N2O4 B4598616 2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate](/img/structure/B4598616.png)
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Übersicht
Beschreibung
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate is a fluorinated organic compound. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with 2,2,3,3-tetrafluoropropanol and 2-methyl-5-nitrophenyl isocyanate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts: A base such as triethylamine is used to neutralize the hydrogen chloride formed during the reaction.
Purification: The product is purified using column chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. Automated systems are used for the addition of reagents and monitoring of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of strong acids or bases.
Oxidation: The compound can be oxidized to form various oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used for hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products
The major products formed from these reactions include substituted derivatives, hydrolyzed products, and various oxidation products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It is used in the production of fluorinated polymers and other materials with high chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: This compound is similar in structure but lacks the carbamate group.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether: Another fluorinated compound with different functional groups.
Uniqueness
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate is unique due to its combination of fluorinated groups and the carbamate moiety. This combination imparts high stability, resistance to degradation, and specific reactivity, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F8N2O4/c1-7-2-3-8(24-12(26)28-5-14(20,21)10(16)17)4-9(7)25-13(27)29-6-15(22,23)11(18)19/h2-4,10-11H,5-6H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUDLYACKZEXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)NC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4598535.png)
![1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B4598541.png)
![6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4598550.png)
![2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B4598556.png)

![3-[2-(2-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B4598566.png)
![N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4598572.png)
![2-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4598577.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4598586.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4598593.png)
![5-[(allylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4598605.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B4598613.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B4598624.png)

